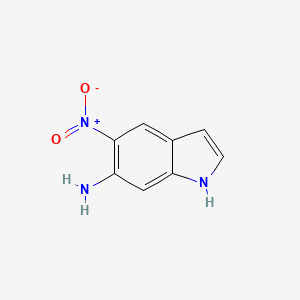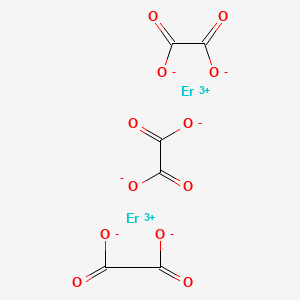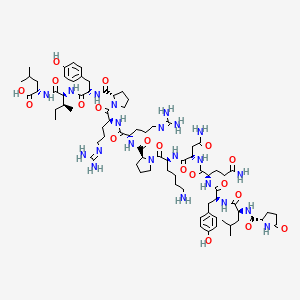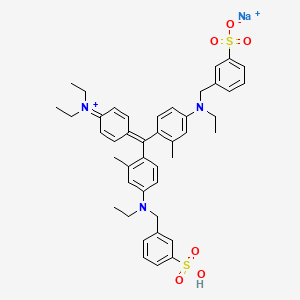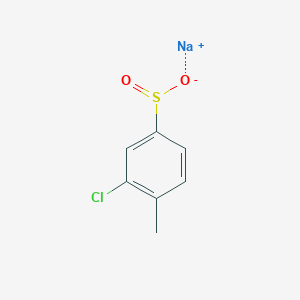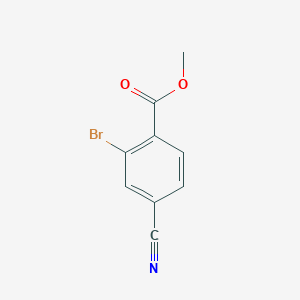
Methyl 2-bromo-4-cyanobenzoate
Vue d'ensemble
Description
Methyl 2-bromo-4-cyanobenzoate is a chemical compound used in various fields of research and industry. It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals .
Synthesis Analysis
This compound can be synthesized from methyl 2-bromo-4-carbamoylbenzoate and Cyanogen chloride . It is also noted that Methyl 2-bromobenzoate under Heck reaction with acrylonitrile results in lactonization to give the benzofuran-2-one 3- (cyanomethyl)-2-coumaranone .Molecular Structure Analysis
The molecular formula of this compound is C9H6BrNO2 . The InChI code is 1S/C9H6BrNO2/c1-13-9 (12)8-3-2-7 (10)4-6 (8)5-11/h2-4H,1H3 .Chemical Reactions Analysis
Methyl 2-bromobenzoate under Heck reaction with acrylonitrile results in lactonization to give the benzofuran-2-one 3- (cyanomethyl)-2-coumaranone .Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.05 . The density is predicted to be 1.60±0.1 g/cm3 . The boiling point is predicted to be 316.1±27.0 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Methyl 2-bromo-4-cyanobenzoate has been used in various chemical synthesis processes. For instance, it was involved in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, where it underwent processes like bromination, hydrolysis, cyanidation, and esterification, demonstrating its utility in complex organic syntheses (Chen Bing-he, 2008).
Applications in Organic Chemistry
- In organic chemistry, this compound plays a role in the preparation of 2-Cyanobenzoic Acids. This process involves the reaction of various bromobenzoic acids with arylacetonitriles in the presence of LDA, showcasing its importance in the synthesis of functionalized organic compounds (Anlai Wang, J. Maguire, E. Biehl, 1998).
Thermodynamics and Solubility Studies
- The compound has also been studied in the context of structure-property relationships in halogenbenzoic acids. Research on the thermodynamics of sublimation, fusion, vaporization, and solubility of related compounds helps in understanding its physical properties and potential applications in various fields, such as pharmaceuticals (K. Zherikova, A. A. Svetlov, N. Kuratieva, S. Verevkin, 2016).
Photodynamic Therapy in Cancer Treatment
- A novel application of this compound derivatives can be seen in the field of photodynamic therapy for cancer treatment. Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base, synthesized using this compound, have shown promising results for this purpose (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Role in Synthesizing Pharmaceutical Intermediates
- Additionally, this compound is used in the synthesis of intermediates of certain pharmaceutical drugs. Its role in the synthesis of Bifendate intermediates is an example of its utility in pharmaceutical manufacturing (Bao Li-jiao, 2013).
SingleCrystal Analysis for Pharmaceutical Applications
- In the pharmaceutical industry, the study of single crystals, like that of Methyl 4-hydroxybenzoate (a related compound), is crucial. Such studies, involving X-ray crystallography and Hirshfeld surface analysis, provide insights into the molecular interactions and packing, which are essential for understanding the stability and solubility of pharmaceutical compounds (Abeer A. Sharfalddin, B. Davaasuren, A. Emwas, Mariusz Jaremko, Łukasz Jaremko, M. Hussien, 2020).
Safety and Hazards
Methyl 4-bromo-2-cyanobenzoate is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life . The safety information pictograms indicate that it is a warning (GHS07). Precautionary statements include avoiding release to the environment and wearing protective gloves/eye protection/face protection .
Orientations Futures
Mécanisme D'action
Target of Action
Methyl 2-bromo-4-cyanobenzoate is a chemical compound with the molecular formula C9H6BrNO2 The primary targets of this compound are not explicitly mentioned in the available literature
Pharmacokinetics
Itsmolecular weight is 240.05 , which could influence its pharmacokinetic properties. Generally, compounds with a molecular weight under 500 have better absorption and bioavailability.
Analyse Biochimique
Biochemical Properties
Methyl 2-bromo-4-cyanobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and oxidation. The compound’s bromine atom allows for resonance stabilization, making it a reactive intermediate in many biochemical processes . Enzymes such as cytochrome P450 and esterases may interact with this compound, leading to its metabolism and subsequent biochemical transformations.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit certain enzymes, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound can impact cell proliferation and apoptosis, depending on the concentration and exposure duration.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating them. For example, it may inhibit cytochrome P450 enzymes, leading to reduced metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including organ damage and altered metabolic function.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites with different biochemical properties . These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues or cellular compartments, depending on its physicochemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes.
Propriétés
IUPAC Name |
methyl 2-bromo-4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIGBTNTMZSLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630312 | |
| Record name | Methyl 2-bromo-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98592-04-2 | |
| Record name | Methyl 2-bromo-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromo-4-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

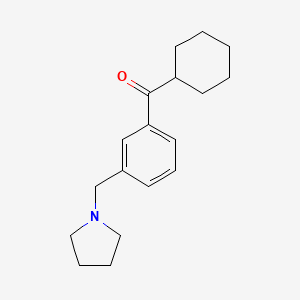
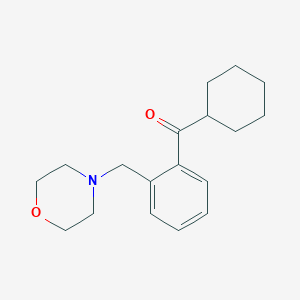

![3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604049.png)


